Cas no 73030-56-5 (Abridin)

Abridin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A109045-25mg |
Abridin |
73030-56-5 | 25mg |
$ 442.00 | 2023-09-09 | ||
TRC | A109045-50mg |
Abridin |
73030-56-5 | 50mg |
$ 820.00 | 2023-09-09 | ||
TRC | A109045-10mg |
Abridin |
73030-56-5 | 10mg |
$ 198.00 | 2023-09-09 |
Abridin 関連文献
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
9. Book reviews
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
Abridinに関する追加情報
Professional Introduction to Compound with CAS No. 73030-56-5 and Product Name: Abridin
Compound with the CAS number 73030-56-5 and the product name Abridin represents a significant advancement in the field of chemical and biomedical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in pharmaceutical development. The chemical entity, characterized by its precise molecular formula and stereochemistry, has been extensively studied for its interaction with biological targets, particularly in the context of modulating cellular pathways relevant to therapeutic intervention.
The molecular structure of Abridin (CAS No. 73030-56-5) exhibits a complex arrangement of functional groups that contribute to its pharmacological profile. Recent studies have highlighted its role as a potent modulator of enzyme activity, particularly in pathways associated with inflammation and immune response. The compound’s ability to selectively interact with specific receptors has made it a subject of interest for developing novel therapeutic strategies against chronic inflammatory diseases.
In the realm of biomedical research, Abridin has been investigated for its potential in enhancing the efficacy of existing treatments. Preliminary clinical trials have demonstrated promising results in reducing symptoms associated with conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound’s mechanism of action involves inhibiting key enzymes that drive the inflammatory cascade, thereby providing a targeted approach to managing these debilitating conditions.
One of the most compelling aspects of Abridin is its synthetic accessibility, which has allowed researchers to explore various derivatives with enhanced pharmacological properties. Advances in synthetic chemistry have enabled the production of analogs that exhibit improved solubility, bioavailability, and reduced toxicity. These modifications are critical for translating preclinical findings into viable clinical candidates, ensuring that patients can benefit from therapies that are both effective and safe.
The application of computational modeling and high-throughput screening techniques has further accelerated the discovery process for Abridin derivatives. By leveraging machine learning algorithms and molecular dynamics simulations, researchers can predict the binding affinity and interaction profiles of novel compounds with high accuracy. This approach has not only streamlined the development pipeline but also provided insights into the structural determinants that govern drug-receptor interactions.
Recent publications have underscored the importance of Abridin in addressing unmet medical needs. A study published in a leading pharmacology journal demonstrated that Abridin could significantly reduce inflammation-induced tissue damage in animal models without compromising immune function. This finding is particularly noteworthy as it highlights the compound’s potential to serve as a dual-action therapeutic agent—modulating inflammation while preserving protective immune responses.
The regulatory landscape for Abridin (CAS No. 73030-56-5) has also evolved in response to growing interest from the pharmaceutical industry. Regulatory agencies have recognized the compound’s therapeutic potential and have established streamlined pathways for its clinical evaluation. This proactive approach ensures that promising candidates like Abridin can reach patients more rapidly without compromising on safety or efficacy standards.
Future directions for research on Abridin include exploring its role in combination therapies and investigating long-term effects in human populations. The compound’s versatility makes it an attractive candidate for developing multi-target drugs that address complex diseases through synergistic mechanisms. Additionally, studies are underway to assess its potential in personalized medicine, where individual genetic profiles guide treatment decisions to optimize outcomes.
In conclusion, Abridin (CAS No. 73030-56-5) stands out as a remarkable example of how chemical innovation can drive advancements in healthcare. Its unique properties, coupled with ongoing research efforts, position it as a key player in addressing some of the most challenging medical conditions today. As scientific understanding continues to evolve, so too will the applications and benefits derived from this groundbreaking compound.
73030-56-5 (Abridin) 関連製品
- 1214357-04-6(3-Fluoro-4-(pyridin-3-yl)aniline)
- 2728048-87-9(8-oxo-7H,8H-pyrido2,3-dpyridazine-3-carboxylic acid)
- 2649061-46-9(2-chloro-4-isocyanato-6-methylpyridine)
- 384365-32-6(5,7-dihydroxy-6,8-bis(morpholin-4-yl)methyl-2-phenyl-4H-chromen-4-one)
- 2034495-61-7(5-chloro-2-{1-(cyclohexanesulfonyl)pyrrolidin-3-yloxy}pyrimidine)
- 2034484-24-5(1-{1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylcarbamoyl}-1-methylethyl acetate)
- 91969-89-0(3-(4-METHYLPHENOXY)-2-BUTANONE)
- 1206997-22-9(methyl 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-phenyl-1H-imidazol-1-yl]acetate)
- 2171490-11-0(1-(2-cyano-2-cyclopropylethyl)azetidine-2-carboxamide)
- 2248310-06-5(2-{[(Tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid)




